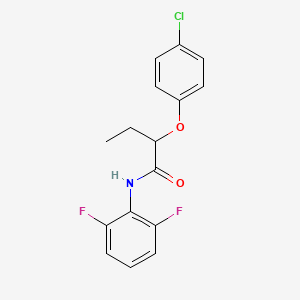![molecular formula C18H15N5O2S B5376147 N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5376147.png)
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide, also known as MTIA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide has been shown to protect neurons from oxidative stress and prevent neuronal cell death. In anti-inflammatory therapy, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide exerts its effects through multiple mechanisms of action. In cancer cells, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In neuroprotection, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide acts as an antioxidant and scavenges free radicals, preventing oxidative damage to neurons. In anti-inflammatory therapy, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide inhibits cell proliferation, induces apoptosis, and inhibits the PI3K/Akt signaling pathway. In neuroprotection, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide protects neurons from oxidative stress, prevents neuronal cell death, and improves cognitive function. In anti-inflammatory therapy, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide has several advantages for use in lab experiments, including its high purity and stability. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide. These include investigating its potential applications in other fields, such as cardiovascular disease and metabolic disorders, exploring its mechanisms of action in more detail, and developing more efficient synthesis methods for the compound.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide, or N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide, is a chemical compound that has been extensively studied for its potential applications in cancer research, neuroprotection, and anti-inflammatory therapy. Its mechanisms of action include inducing apoptosis, acting as an antioxidant, and inhibiting the production of pro-inflammatory cytokines. While it has several advantages for use in lab experiments, there are also some limitations to its use. Future research directions include investigating its potential applications in other fields and developing more efficient synthesis methods for the compound.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide involves the reaction of 4-methoxyaniline with 5H-[1,2,4]triazino[5,6-b]indole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting product is purified using column chromatography to obtain pure N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-25-12-8-6-11(7-9-12)19-15(24)10-26-18-21-17-16(22-23-18)13-4-2-3-5-14(13)20-17/h2-9H,10H2,1H3,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLFPJOOHLWZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5376074.png)
![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5376089.png)
![2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5376093.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-indol-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5376095.png)


![1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5376114.png)

![5-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376128.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5376140.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(3-fluoropyridin-2-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5376149.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5376154.png)
![4-(4-methoxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5376156.png)
![(3S*,5R*)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5376160.png)